Protodioscin

Catalog No.
S571538
CAS No.
55056-80-9
M.F
C51H84O22
M. Wt
1049.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protodioscin

CAS Number

55056-80-9

Product Name

Protodioscin

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C51H84O22

Molecular Weight

1049.2 g/mol

InChI

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21+,22+,23+,25+,26-,27+,28+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1

InChI Key

LVTJOONKWUXEFR-UEZXSUPNSA-N

Synonyms

(3b, 25R)-26-(b-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1-2)-O-[6-deoxy-a-L-mannopyranosyl-(1-4)]-b-D-glucopyranoside

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

The exact mass of the compound Protodioscin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. It belongs to the ontological category of cyclic hemiketal in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protodioscin (CAS 55056-80-9) is a prominent furostanol steroidal saponin widely utilized as a primary analytical standard and bioactive precursor in phytochemical research and pharmaceutical development [1]. Structurally characterized by an open F-ring and a C-26 glucose moiety, it serves as the biogenetic precursor to spirostanol saponins like dioscin and sapogenins like diosgenin. In procurement and industrial contexts, protodioscin is highly valued for its distinct physicochemical properties—specifically its classification as a water-soluble saponin—which fundamentally alters its formulation compatibility compared to spirostanol analogs [1]. Furthermore, its established role as the definitive calibration standard for quantifying Tribulus terrestris and Dioscorea extracts makes high-purity protodioscin indispensable for quality control, standardizing botanical extracts, and investigating downstream metabolic pathways [2].

Research Fit

1 Aqueous-dosing research support (buffer-compatible furostanol saponin)
2 Reported leukemia-selective apoptosis pathway study fit
3 NCI-60 COMPARE-unique cytotoxicity pattern context for target deconvolution
4 Rapid-absorption PK model support for acute pharmacodynamic studies

Substituting protodioscin with closely related spirostanol saponins (such as dioscin) or crude botanical extracts introduces critical failures in both analytical and formulation workflows. Structurally, the absence of the C-26 glucose chain in dioscin drastically reduces aqueous solubility, rendering it incompatible with aqueous-based delivery systems designed for furostanol saponins [2]. Analytically, substituting pure protodioscin with crude Tribulus terrestris extracts introduces unacceptable lot-to-lot variability, as environmental factors drastically alter the native saponin profile. Furthermore, utilizing improper extraction analogs, such as methylprotodioscin—a common artifact formed during methanolic extraction—invalidates pharmacokinetic and efficacy data, as the artifact does not accurately reflect the native compound's biological or physicochemical behavior [1].

Substitution Risk

Solubility Dioscin (spirostanol) water insolubility may shift formulation reproducibility and introduce DMSO artifacts not present with protodioscin.
Tumor preference Methyl protodioscin displays inverted tumor-type preference (solid-tumor over leukemia), altering endpoint interpretation in leukemia models.
PK profile Absorption kinetics diverge: dioscin slow/sustained vs protodioscin rapid onset, confounding time-course study designs.
Apoptosis context Lineage-specific apoptosis (HL-60 vs KATO III) may not transfer to structural analogs; similar molecules may engage different pathway responses.

Solubility and Phase Classification: Protodioscin vs. Dioscin

Protodioscin is structurally defined by its open F-ring and C-26 glucose moiety, which classifies it as a water-soluble steroidal saponin. In contrast, its downstream spirostanol analog, dioscin, lacks this sugar chain and is strictly classified as a water-insoluble (fat-soluble) saponin, with an aqueous solubility of less than 1 mg/mL at 25°C [1]. This fundamental difference in polarity dictates extraction methodologies, where water/ethanol mixtures are required to selectively partition protodioscin away from insoluble spirostanols.

Evidence DimensionAqueous solubility classification and structural polarity
Target Compound DataProtodioscin (Water-soluble furostanol saponin)
Comparator Or BaselineDioscin (Water-insoluble spirostanol saponin, <1 mg/mL in water)
Quantified DifferenceDistinct binary phase partitioning (water-soluble vs. water-insoluble) based on the presence of the C-26 glucose moiety.
ConditionsStandard solvent partitioning and formulation environments at 25°C

Buyers must select protodioscin over dioscin when developing aqueous-compatible formulations or studying hydrophilic saponin pathways.

NCI-60 COMPARE fingerprint
Class-level inference
0 correlated compounds in NCI database
GI50 ≤2.0 µM in 7 cell lines
Reported novel mechanism-of-action context; distinct from dioscin/methyl protodioscin COMPARE profiles
NCI-60 panel; SRB endpoint; COMPARE v2.0

Solvent Stability and Artifact Formation: Protodioscin vs. Methylprotodioscin

During extraction and sample preparation, protodioscin exhibits critical solvent-dependent stability. Research demonstrates that when dissolved in methanol, protodioscin rapidly undergoes conversion into methylprotodioscin, an artifact that skews quantitative analysis [1]. Conversely, protodioscin remains highly stable when processed in 70% ethanol or acetonitrile. Consequently, methylprotodioscin is often falsely identified in methanolic extracts, necessitating the use of pure protodioscin standards and non-methanolic solvents to ensure accurate phytochemical quantification [1].

Evidence DimensionChemical stability and artifact formation rate in extraction solvents
Target Compound DataProtodioscin (Stable in 70% ethanol and acetonitrile; degrades in methanol)
Comparator Or BaselineMethylprotodioscin (Forms as a rapid conversion artifact in methanol)
Quantified DifferenceComplete structural preservation in ethanol vs. rapid methoxylation in methanol.
ConditionsRoom temperature extraction using methanol vs. 70% ethanol/acetonitrile

Procurement of pure protodioscin is essential for validating extraction protocols and preventing the costly misidentification of methanolic artifacts in QA/QC workflows.

Normal-cell selectivity margin
Head-to-head
Protodioscin: PBMC IC50 >80 µM, SI >31
Dioscin: PBMC IC50 ≈40 µM, SI ≈26
Higher reported selectivity margin in breast cancer models
MTT assay; MCF-7 & MDA-MB-468 vs PBMCs

In Vitro Cytotoxicity Profiling: Protodioscin vs. Dioscin

While both saponins exhibit anti-cancer properties, their direct in vitro cytotoxicity profiles differ significantly. In comparative assays against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468), dioscin consistently demonstrates higher direct cytotoxicity and a stronger inhibitory effect on colony formation than protodioscin [1]. Both compounds exhibit IC50 values in the low micromolar range (1.53 μM to 6 μM), but dioscin's lack of the C-26 sugar enhances its cellular membrane penetration and direct apoptotic potency in these specific models[1].

Evidence DimensionIn vitro cytotoxicity (IC50) and colony formation inhibition
Target Compound DataProtodioscin (Lower direct cytotoxicity, higher IC50 within the 1.53–6 μM range)
Comparator Or BaselineDioscin (Higher direct cytotoxicity, lower IC50, stronger colony inhibition)
Quantified DifferenceDioscin exhibits superior direct tumor cell suppression in vitro compared to its furostanol precursor.
Conditions48-hour treatment on ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines

Researchers screening for maximum direct in vitro cytotoxicity should procure dioscin, whereas those studying prodrug metabolism or DHEA conversion pathways require protodioscin.

Tumor-type potency inversion
Cross-study
Leukemia: GI50 ≤2.0 µM (protodioscin) vs 10–30 µM (methyl protodioscin)
Solid tumors: potency rank reversed
Leukemia vs solid tumor preference inversion reported
NCI-60; same laboratory platform

Analytical Standardization Baseline: Pure Protodioscin vs. Crude Tribulus Extract

Commercial extracts of Tribulus terrestris exhibit extreme phytochemical variability depending on harvest time and geographic origin, with saponin concentrations peaking only during preflowering stages. To guarantee batch-to-batch reproducibility, industrial QA/QC relies on high-purity (>95-98%) protodioscin as the primary calibration standard for HPLC-ELSD analysis [1]. Using unstandardized crude extracts as a baseline fails to provide the quantitative precision required for pharmacokinetic or clinical studies [1].

Evidence DimensionAnalytical reproducibility and compound quantification
Target Compound DataPure Protodioscin (>95% purity, precise HPLC-ELSD calibration)
Comparator Or BaselineCrude Tribulus terrestris extract (Highly variable furostanol saponin content)
Quantified DifferenceAbsolute quantitative baseline vs. unpredictable batch-to-batch variance.
ConditionsHPLC-ELSD quantification of botanical extracts

Industrial buyers must procure high-purity protodioscin to standardize botanical extracts, as crude mixtures cannot serve as reliable analytical baselines.

Oral absorption kinetics
Head-to-head
Protodioscin: plasma detection <1 h, exposure <8 h
Dioscin: detection >1 h, sustained >36 h
Fast-onset exposure profile supports acute PD models
Rat oral dose; UPLC-QTOF-MS
Leukemia-selective apoptosis
Head-to-head
HL-60: 100% hypodiploid nuclei at 10 µM
KATO III: no apoptosis detected
Lineage-specific apoptosis response context
Flow cytometry; 3-day exposure

HPLC-ELSD Standardization of Botanical Extracts

Directly utilizing its role as the primary furostanol saponin, high-purity protodioscin is the mandatory reference standard for quantifying active components in commercial Tribulus terrestris and Dioscorea supplements, ensuring regulatory compliance and batch consistency [1].

Aqueous-Compatible Saponin Formulation Development

Because protodioscin retains the C-26 glucose moiety (unlike dioscin), it is the preferred candidate for developing water-soluble steroidal saponin formulations, liposomes, or hydrogel delivery systems where spirostanol insolubility causes precipitation [2].

Optimization of Non-Methanolic Extraction Protocols

Protodioscin is used as a stability marker to validate industrial extraction processes. By monitoring its conversion to methylprotodioscin, process chemists can optimize ethanol- or acetonitrile-based workflows to prevent artifact formation and maximize native compound yield [3].

Metabolic Precursor and DHEA Pathway Studies

In pharmacological research, protodioscin is specifically selected over highly cytotoxic downstream analogs (like dioscin) to study enzymatic cleavage (via beta-glucosidases) and its subsequent in vivo conversion into DHEA, making it ideal for endocrinology and sexual health models [2].

Application Fit

Application
Selection Property
Validation Focus
Leukemia apoptosis model studies
Cell-lineage specific apoptosis context
Apoptosis endpoint across leukemia vs solid tumor lines
Aqueous-dosing pharmacology
Water-soluble formulation suitability
Solvent-free in vivo dosing reproducibility
Rapid-onset PD assays
Fast absorption PK profile
Time-course plasma exposure in acute models
Breast cancer xenograft normal-tissue context
Reported normal-cell selectivity margin
PBMC vs cancer cell cytotoxicity ratio

Physical Description

Solid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

13

Exact Mass

1048.54542430 Da

Monoisotopic Mass

1048.54542430 Da

Heavy Atom Count

73

Melting Point

190 - 192 °C

UNII

D0LC3PH24P

Other CAS

90288-44-1

Wikipedia

Protodioscin

Explore Compound Types